Product packaging for Dihydromorphine-6-Beta-D-glucuronide(Cat. No.:CAS No. 70001-26-2)

Dihydromorphine-6-Beta-D-glucuronide

Cat. No.: B13415390
CAS No.: 70001-26-2
M. Wt: 463.5 g/mol
InChI Key: DSUSABDLTYJUKQ-GAROZEBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Endogenous Opioid Systems

The endogenous opioid system is a complex network within the human body responsible for modulating pain, reward, and various physiological functions. frontiersin.org This system comprises opioid receptors—primarily the mu (µ), delta (δ), and kappa (κ) receptors—and endogenous peptide ligands such as endorphins, enkephalins, and dynorphins. nih.gov Exogenous opioids, including metabolites like DHM-6G, exert their effects by interacting with these same receptors.

DHM-6G, like its structural relatives morphine-6-glucuronide (B1233000) (M6G) and dihydromorphine, demonstrates a significant affinity for opioid receptors, particularly the mu-opioid receptor. nih.govclinpgx.org Research indicates that the mu-opioid receptor mechanisms for dihydromorphine and its derivatives are similar to those of heroin and M6G, but distinct from morphine. researchgate.net The interaction of DHM-6G with these receptors is a critical aspect of its pharmacological identity, placing it directly within the functional context of the endogenous opioid system.

Significance as a Metabolite in Opioid Pharmacological Research

Research has focused on determining the contribution of these metabolites to the analgesic effects of dihydrocodeine. While dihydromorphine and DHM-6G exhibit high affinity for opioid receptors, some studies suggest that the analgesic effects of dihydrocodeine are primarily attributed to the parent compound itself, rather than its metabolites. nih.gov This is due to the significantly higher concentrations of the parent drug in the bloodstream compared to its metabolites. nih.gov

Overview of Glucuronide Conjugation in Drug Metabolism

Glucuronidation is a major pathway in Phase II drug metabolism, a process that chemically modifies compounds to facilitate their excretion from the body. This reaction involves the addition of a glucuronic acid moiety to a substrate, a process catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). medscape.com

The UGT2B7 enzyme is primarily responsible for the glucuronidation of morphine and other opioids at the 3- and 6-hydroxyl positions. medscape.comnih.govnih.gov This process results in the formation of metabolites such as morphine-3-glucuronide (B1234276) and morphine-6-glucuronide. medscape.com Given the structural similarity, it is understood that UGT2B7 also mediates the glucuronidation of dihydromorphine to form dihydromorphine-6-beta-D-glucuronide. The addition of the glucuronic acid group increases the water solubility of the opioid, making it more readily eliminated by the kidneys.

Detailed Research Findings

Scientific investigation into DHM-6G has provided specific data on its interaction with opioid receptors. The following table summarizes the binding affinities (Ki) of DHM-6G and related compounds for the mu, delta, and kappa opioid receptors. A lower Ki value indicates a higher binding affinity.

Compoundμ-Opioid Receptor (Ki in µM)δ-Opioid Receptor (Ki in µM)κ-Opioid Receptor (Ki in µM)
Dihydrocodeine0.35.914
DihydromorphineData Not Available in Search ResultsData Not Available in Search ResultsData Not Available in Search Results
This compoundData Not Available in Search ResultsData Not Available in Search ResultsData Not Available in Search Results
MorphineData Not Available in Search ResultsData Not Available in Search ResultsData Not Available in Search Results
Morphine-6-glucuronideData Not Available in Search ResultsData Not Available in Search ResultsData Not Available in Search Results

Data sourced from a study evaluating the affinities of dihydrocodeine and its metabolites to opioid receptors. nih.govclinpgx.org

The data clearly indicates that both dihydromorphine and DHM-6G have a substantially higher affinity for the mu-opioid receptor compared to the parent compound, dihydrocodeine. nih.govclinpgx.org For the delta-opioid receptor, the affinities are more varied, while for the kappa-opioid receptor, the glucuronidated metabolites show lower affinity than their parent compounds. nih.govclinpgx.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO9 B13415390 Dihydromorphine-6-Beta-D-glucuronide CAS No. 70001-26-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70001-26-2

Molecular Formula

C23H29NO9

Molecular Weight

463.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2,4,10-11,13,15-17,19-20,22,25-28H,3,5-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1

InChI Key

DSUSABDLTYJUKQ-GAROZEBRSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

Metabolic Formation and Biotransformation Pathways of Dihydromorphine 6 Beta D Glucuronide

Precursor Compound Biotransformation

The initial steps in the formation of Dihydromorphine-6-Beta-D-glucuronide involve the metabolic conversion of precursor opioids. These biotransformations are critical for producing the dihydromorphine substrate required for glucuronidation.

One of the primary pathways for the formation of dihydromorphine is through the O-demethylation of dihydrocodeine. nih.govnih.gov This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.netnih.gov The efficiency of this conversion can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 gene, leading to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. nih.govyoutube.com

In individuals with normal or extensive CYP2D6 activity, a portion of dihydrocodeine is converted to dihydromorphine. nih.gov However, in poor metabolizers, the formation of dihydromorphine from dihydrocodeine is significantly impaired. nih.gov Studies have shown that the area under the serum concentration-time curve (AUC) and total urinary recovery of dihydromorphine are substantially lower in poor metabolizers compared to extensive metabolizers. nih.gov

Another metabolic pathway for dihydrocodeine involves N-demethylation to nordihydrocodeine, a reaction primarily catalyzed by CYP3A4. nih.gov

Hydromorphone undergoes extensive metabolism, primarily through glucuronidation. drugbank.comdroracle.ainih.gov The main metabolite formed is hydromorphone-3-glucuronide (B1257947), which accounts for a significant portion of the administered dose. drugbank.comdroracle.ai This process is largely mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). drugbank.comnih.gov

While hydromorphone-3-glucuronide is the major product, other minor metabolic pathways exist. nih.gov A small fraction of hydromorphone can be converted to dihydromorphine. droracle.ai Additionally, hydromorphone can be N-demethylated to form norhydromorphone, a reaction involving CYP3A4 and CYP2C9. drugbank.comnih.gov

Enzymology of Glucuronidation

Glucuronidation is a critical phase II metabolic reaction that involves the conjugation of a substrate with glucuronic acid, increasing its water solubility and facilitating its excretion. nih.govnih.gov This process is central to the formation of this compound from dihydromorphine.

The formation of this compound is catalyzed by Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the dihydromorphine molecule. nih.gov This conjugation primarily occurs at the 6-hydroxyl group of dihydromorphine, resulting in the formation of this compound. researchgate.net

Several UGT isoforms are involved in the glucuronidation of opioids. nih.gov The most prominent enzyme in this process is UGT2B7, which is highly active in the liver and plays a major role in the metabolism of a wide range of opioids, including morphine and hydromorphone. nih.govwikipedia.orgtaylorandfrancis.com UGT2B7 is responsible for the formation of both 3- and 6-glucuronide conjugates of opioids. wikipedia.orgresearchgate.net

Another isoform, UGT1A3, has also been identified as contributing to the glucuronidation of hydromorphone. clinpgx.org The involvement of specific UGT isoforms can influence the metabolic profile of opioids and the relative production of different glucuronide metabolites.

As previously mentioned, cytochrome P450 enzymes, particularly CYP2D6, play a crucial upstream role in the metabolic pathway leading to this compound. The O-demethylation of dihydrocodeine to dihydromorphine is a rate-limiting step that is highly dependent on CYP2D6 activity. nih.govnih.govpharmgkb.org

Genetic variations in the CYP2D6 gene can lead to significant differences in enzyme activity, affecting the amount of dihydromorphine produced and, consequently, the subsequent formation of this compound. nih.govnih.gov Individuals who are poor metabolizers for CYP2D6 will produce very little dihydromorphine from dihydrocodeine, thus limiting the substrate available for UGT enzymes to form the 6-glucuronide conjugate. nih.govresearchgate.net Conversely, extensive or ultrarapid metabolizers may produce higher concentrations of dihydromorphine. youtube.com

Data Tables

Table 1: Key Enzymes in the Metabolic Pathway of this compound

Enzyme FamilySpecific EnzymePrecursor Substrate(s)Metabolite(s)Metabolic Step
Cytochrome P450CYP2D6DihydrocodeineDihydromorphineO-demethylation
Cytochrome P450CYP3A4Dihydrocodeine, HydromorphoneNordihydrocodeine, NorhydromorphoneN-demethylation
Uridine Diphosphate GlucuronosyltransferaseUGT2B7Dihydromorphine, HydromorphoneThis compound, Hydromorphone-3-glucuronideGlucuronidation
Uridine Diphosphate GlucuronosyltransferaseUGT1A3HydromorphoneHydromorphone-3-glucuronideGlucuronidation

Table 2: Influence of CYP2D6 Phenotype on Dihydromorphine Formation from Dihydrocodeine

CYP2D6 PhenotypeDihydromorphine FormationClinical Implication
Poor MetabolizerSignificantly reducedLower levels of dihydromorphine and its glucuronide metabolites
Intermediate MetabolizerReducedIntermediate levels of dihydromorphine and its metabolites
Extensive MetabolizerNormalExpected levels of dihydromorphine and its metabolites
Ultrarapid MetabolizerIncreasedHigher levels of dihydromorphone and its metabolites

In Vitro Metabolic Stability and Biotransformation Kinetics

The in vitro metabolic stability of a compound provides insight into its susceptibility to metabolism by drug-metabolizing enzymes. While direct studies on the in vitro stability of this compound are not extensively documented, research on the stability of structurally similar glucuronide metabolites, such as desomorphine-glucuronide, suggests a high degree of stability. In one study, desomorphine-glucuronide demonstrated no degradation when incubated at 60°C in aqueous solutions with pH values ranging from 4 to 10. ojp.gov This indicates that the glucuronide conjugate is chemically stable and not prone to non-enzymatic degradation under physiological conditions.

The biotransformation kinetics of the formation of opioid glucuronides have been studied, providing valuable data. For the closely related compound, dihydrocodeine, the formation of its 6-glucuronide in human liver microsomes exhibited atypical kinetics that were best described by the Hill equation. nih.gov The kinetic parameters for this biotransformation are summarized in the table below.

ParameterValueCompoundSystem
Mean Intrinsic Dissociation Constant (Ks)1566 µmol/LDihydrocodeine-6-glucuronideHuman Liver Microsomes
Maximum Velocity (Vmax)0.043 µmol/min per gDihydrocodeine-6-glucuronideHuman Liver Microsomes

These findings suggest that the UGT2B7 enzyme, which is implicated in the glucuronidation of dihydrocodeine, has a high capacity but relatively low affinity for this substrate. nih.gov Given the structural similarity between dihydrocodeine and dihydromorphine, it is plausible that the formation of this compound follows similar kinetic patterns.

Comparative Species Metabolism of Opioid Glucuronides (Preclinical Models)

Significant species differences exist in the expression and activity of UGT enzymes, leading to variations in the metabolic profiles of opioids across different preclinical models. These differences are crucial to consider when extrapolating animal data to humans.

Studies have shown that the glucuronidation of opioids can vary both qualitatively and quantitatively between species such as rats, dogs, and monkeys. For instance, in rats, the 3-O-glucuronide metabolites of dihydromorphine have been identified as the major metabolites, and notably, morphine-6-glucuronide (B1233000) (a closely related and pharmacologically active metabolite of morphine) was not detected in this species. ubc.ca This suggests a preference for glucuronidation at the 3-position over the 6-position in rats for these types of opioids.

In contrast, human metabolism, largely driven by UGT2B7, results in the formation of both 3- and 6-glucuronides of morphine. nih.govresearchgate.net The comparative metabolism of opioids in different species is highlighted in the table below, which is based on general findings for opioid glucuronidation.

SpeciesPredominant Opioid Glucuronidation Pathway (if known)Key UGT Isoforms Involved (if known)Notes
HumanFormation of both 3- and 6-glucuronidesUGT2B7, UGT1A1, UGT1A8UGT2B7 is the primary enzyme for 6-glucuronidation of morphine-like opioids. nih.govwikipedia.org
RatPredominantly 3-glucuronidation for dihydromorphine; Morphine-6-glucuronide not detected. ubc.caDifferent UGT isoform expression compared to humans.May not be a suitable model for studying the 6-glucuronidation pathway of dihydromorphine.
Dog--In vivo studies show a correlation with human intestinal glucuronidation. nih.govresearchgate.net
Monkey (Cynomolgus)--In vivo studies show a correlation with human intestinal glucuronidation. nih.govresearchgate.net Primary amine glucuronidation was not detected for some compounds in this species. nih.gov

These species-specific differences in drug metabolism underscore the importance of selecting appropriate animal models in preclinical studies to accurately predict the metabolic fate of opioid compounds in humans. nih.gov The rat, with its apparent lack of significant 6-glucuronidation for morphine-like compounds, may be a less suitable model for investigating the formation and effects of this compound compared to other species like dogs or monkeys, whose metabolic pathways may more closely resemble those in humans. nih.govresearchgate.net

Synthetic Methodologies and Analytical Characterization of Dihydromorphine 6 Beta D Glucuronide

Chemical Synthesis Approaches for Glucuronide Conjugates

The chemical synthesis of glucuronide conjugates, particularly O-glucuronides, presents notable challenges due to the polyfunctional nature of both the aglycone (the opioid) and the glucuronic acid moiety. Stereoselective formation of the glycosidic bond is a key step that requires careful control.

Strategies for O-Glucuronide Formation (e.g., Koenigs-Knorr Glucuronidation)

The Koenigs-Knorr reaction is a classical and widely used method for the formation of O-glycosidic bonds. nih.gov This reaction typically involves the coupling of a glycosyl halide (e.g., an acetyl-protected glucuronyl bromide) with an alcohol (the aglycone) in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide. nih.gov The stereochemical outcome of the Koenigs-Knorr reaction is influenced by the nature of the protecting group at the C-2 position of the glucuronic acid donor. The use of an acyl-type participating group, such as an acetyl group, at C-2 generally favors the formation of the desired 1,2-trans-glycosidic linkage (the beta-anomer) through anchimeric assistance. nih.gov

However, the synthesis of glucuronides can be more challenging than that of other glycosides. nih.gov Several factors can affect the yield and stereoselectivity of the Koenigs-Knorr reaction, including the reactivity of the aglycone, the choice of solvent, and the reaction temperature. Common solvents for this reaction include benzene, toluene, and quinoline. nih.gov

Synthesis of Dihydromorphine-6-Beta-D-glucuronide and Related Analogues

The synthesis of this compound has been approached using various methodologies. One reported strategy for its synthesis, as well as for its analog morphine-6-beta-D-glucuronide (M6G), is the thioglycoside method. google.com This approach involves the glycosylation of a protected dihydromorphine derivative with a thioglycoside donor under the catalysis of N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH). google.com This method is noted for its simplicity, efficiency, and good stereoselectivity. google.com

Another common approach for the synthesis of opioid-6-glucuronides is a variation of the Koenigs-Knorr reaction. For instance, the synthesis of morphine-6-beta-D-glucuronide can be achieved by reacting 3-O-acetylmorphine with an acyl-protected glucuronyl bromide in the presence of a Lewis acid catalyst, such as zinc bromide. google.commdpi.com The resulting intermediate is then deprotected to yield the final product. google.com The reaction conditions, such as temperature and the choice of organic solvent (e.g., dichloromethane, methyl tert-butyl ether), are crucial for optimizing the yield. google.com

Enzymatic Synthesis of Opioid Glucuronides

Enzymatic synthesis offers an alternative to chemical methods, often providing high regio- and stereoselectivity under mild reaction conditions. The glucuronidation of opioids in vivo is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of glucuronic acid from the activated donor substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the opioid aglycone. nih.gov

The biochemical synthesis of opioid glucuronides, such as hydromorphone-3-glucuronide (B1257947), has been successfully demonstrated using rat liver microsomes as the source of UGT enzymes, with UDPGA as the co-substrate. nih.gov The reaction mixture is incubated to allow for the enzymatic conjugation, and the resulting glucuronide is then purified using techniques like precipitation and high-performance liquid chromatography (HPLC). nih.gov This method can achieve high purity and yields of approximately 60% on a molar basis. nih.gov While specific studies detailing the enzymatic synthesis of this compound are less common, the general principles applied to other opioids are applicable.

Advanced Analytical Techniques for Identification and Quantification

The accurate identification and quantification of this compound in biological matrices are essential for pharmacokinetic and forensic investigations. Due to the low concentrations often encountered, highly sensitive and specific analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of opioid glucuronides. nih.gov This technique offers excellent sensitivity and selectivity, allowing for the direct analysis of these polar metabolites without the need for derivatization. nih.gov

For the analysis of this compound and related compounds in biological samples like plasma, serum, or hair, a sample preparation step is typically required to remove interfering substances. nih.govrti.org This can involve protein precipitation or solid-phase extraction (SPE). nih.govresearchgate.net

Chromatographic separation is usually achieved using a reversed-phase HPLC column, such as a C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium hydrogen carbonate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. nih.govresearchgate.net

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode. nih.gov Quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. researchgate.net This provides a high degree of specificity and minimizes matrix effects. nih.gov

Below is an example of LC-MS/MS parameters that could be adapted for the analysis of this compound, based on methods for similar compounds:

ParameterValue
Chromatography
ColumnC18 reversed-phase
Mobile Phase AAqueous ammonium formate/hydrogen carbonate
Mobile Phase BAcetonitrile/Methanol with formic acid
Flow Rate0.2 - 0.6 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage~3.8 kV
Cone VoltageAnalyte-dependent
Desolvation Temp.~500°C

Gas Chromatography-Mass Spectrometry (GC-MS) for Glucuronide Analysis

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of opioid glucuronides, although it typically requires hydrolysis of the glucuronide moiety followed by derivatization of the parent opioid. nih.govdeepdyve.com The hydrolysis is often carried out enzymatically using β-glucuronidase. deepdyve.com

Following hydrolysis, the resulting dihydromorphine is extracted from the biological matrix. To improve its volatility and chromatographic properties for GC analysis, the extracted opioid is derivatized. deepdyve.com Common derivatization procedures include silylation or acylation, which convert the polar hydroxyl groups into less polar and more volatile derivatives. nih.gov For opioids with ketone groups, an additional oximation step may be performed. deepdyve.com

The derivatized sample is then injected into the GC-MS system. Separation is achieved on a capillary column, and the mass spectrometer is used for detection and quantification. nih.gov While GC-MS is a robust and reliable technique, the multi-step sample preparation process, including hydrolysis and derivatization, can be more time-consuming and introduce more potential for variability compared to LC-MS/MS. nih.gov

An illustrative GC-MS method for opioid analysis after hydrolysis is summarized below:

ParameterValue
Sample Preparation
HydrolysisEnzymatic with β-glucuronidase
ExtractionLiquid-liquid or solid-phase extraction
DerivatizationSilylation (e.g., with BSTFA) or Acylation (e.g., with propionic anhydride)
Gas Chromatography
ColumnFused silica (B1680970) capillary column (e.g., DB-5ms)
Carrier GasHelium
Injector Temp.~250°C
Oven ProgramTemperature gradient (e.g., 150°C to 250°C)
Mass Spectrometry
Ionization ModeElectron Impact (EI)
Analysis ModeFull scan or Selected Ion Monitoring (SIM)

Methodologies for Purity and Reference Material Characterization

The establishment of this compound as a certified reference material necessitates rigorous analytical characterization to confirm its identity, purity, and strength. noramco.com Reference standards must be of the highest quality and thoroughly characterized to ensure the accuracy and reliability of analytical results in forensic, clinical, and research settings. noramco.com The primary methodologies employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are capable of separating the target compound from its parent drug (dihydromorphine), other related opioid compounds, and any impurities from the synthesis process. google.comubc.ca

LC-MS/MS is a preferred method for the direct analysis and quantification of opioid glucuronides due to its high sensitivity and specificity. nih.govnih.gov This technique avoids the need for hydrolysis, which is often required for Gas Chromatography-Mass Spectrometry (GC-MS) and can introduce variability. nih.govajsrp.com The validation of an LC-MS/MS method for a reference material involves assessing several key parameters to ensure its robustness and accuracy. nih.gov These parameters include linearity over a defined concentration range, intra- and inter-assay precision, accuracy, stability under various conditions, and the absence of matrix effects or sample carryover. nih.gov

The characterization process involves multiple analytical techniques to provide orthogonal confirmation of the compound's structure and purity:

HPLC with UV or Photodiode Array (PDA) Detection: This method separates the compound based on its physicochemical properties. The retention time provides an initial identification, while the UV spectrum can help confirm the identity and assess for impurities. google.comajsrp.com

LC-MS/MS: This provides definitive structural confirmation. The mass spectrometer measures the mass-to-charge ratio of the intact molecule (parent ion) and its characteristic fragment ions, creating a unique mass spectral fingerprint for the compound. ubc.canih.govlongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is used to confirm the precise chemical structure, including the stereochemistry of the glucuronide linkage at the 6-position of the dihydromorphine backbone. nih.gov

Enzymatic Hydrolysis: Treatment with β-glucuronidase enzyme is used to cleave the glucuronide moiety, yielding the parent compound, dihydromorphine. Subsequent analysis confirming the presence of dihydromorphine validates the identity of the original glucuronide conjugate. nih.gov

Purity is typically reported as a percentage, calculated by subtracting the sum of all detected organic, inorganic, and residual solvent impurities from 100%. noramco.com For quantification, a stable-isotope labeled internal standard, such as a deuterated version of the analyte, is often used to correct for any loss during sample preparation and instrumental variability, ensuring the highest degree of accuracy. longdom.orgcerilliant.com

The table below summarizes typical parameters for the analytical characterization of opioid glucuronides using liquid chromatography-based methods.

ParameterHPLC-UVLC-MS/MS
Column Reversed-phase (e.g., C18)Reversed-phase (e.g., C18, PFP)
Mobile Phase Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate, formic acid)Acetonitrile/Methanol and an aqueous buffer with a volatile modifier (e.g., formic acid, ammonium formate)
Elution GradientGradient
Flow Rate 0.2 - 1.0 mL/min0.2 - 0.6 mL/min
Detection UV/PDA Detector (e.g., 210-280 nm)Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Ionization Mode N/AElectrospray Ionization (ESI), Positive Mode
Quantification External or internal standard calibrationStable-isotope labeled internal standard

This table represents a compilation of typical conditions found in the literature for related compounds. nih.govajsrp.comlongdom.org

Radiolabeled this compound Synthesis and Applications in Research

Radiolabeling is a critical technique for studying the interaction of compounds with biological systems. In pharmacological research, opioids are often labeled with radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) to trace their distribution, metabolism, and interaction with receptors. wikipedia.org

While the synthesis of many opioid glucuronides has been described, specific literature detailing the synthesis of radiolabeled this compound is not widely available. However, the primary application for such a compound would be in highly sensitive in vitro and in vivo research, particularly in receptor binding assays. nih.gov The parent compound, dihydromorphine, is frequently labeled with tritium ([³H]-dihydromorphine) and used as a radioligand to study the binding characteristics of opioid receptors in nervous system tissues. wikipedia.org

The key research applications for a radiolabeled version of this compound would include:

Receptor Binding Assays: To determine the binding affinity (Ki) and selectivity of the glucuronide metabolite for various opioid receptor subtypes (μ, δ, κ). This is crucial for understanding its pharmacological profile, as studies suggest that the actions of dihydromorphine and its analogs are distinct from morphine and more similar to those of morphine-6-beta-glucuronide. researchgate.netnih.gov

Autoradiography: To visualize the distribution of the compound in specific brain regions or other tissues, providing insight into where it accumulates and acts.

Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of the metabolite in animal models with high sensitivity.

In addition to radioactive isotopes, stable isotopes (e.g., deuterium, ²H or D) are used to synthesize labeled internal standards for quantitative analysis by mass spectrometry. longdom.orgcerilliant.com A deuterated standard like this compound-D3 would be chemically identical to the analyte but distinguishable by its higher mass, making it an ideal internal standard for LC-MS/MS assays to ensure accurate quantification in biological matrices. cerilliant.com

Molecular Pharmacology and Opioid Receptor Interactions of Dihydromorphine 6 Beta D Glucuronide

Opioid Receptor Binding Affinity and Selectivity

The interaction of an opioid compound with its receptor is quantified by its binding affinity, which is inversely related to the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity. Radioligand displacement assays are commonly used to determine these values, measuring how effectively a compound competes with a known radiolabeled ligand for binding to a specific receptor subtype.

Dihydromorphine-6-beta-D-glucuronide demonstrates a high affinity for the mu (μ)-opioid receptor. Studies conducted on guinea pig cerebral cortex preparations have shown that the affinity of DHM6G for the μ-receptor is substantial. nih.gov Research indicates that glucuronidation of the 6-hydroxyl group on compounds like morphine and dihydrocodeine does not negatively impact affinity for μ-receptors. clinpgx.orgunimelb.edu.au In fact, the affinities of dihydromorphine and its 6-O-glucuronide metabolite are significantly greater—by at least 70 times—than that of the parent compound, dihydrocodeine. nih.gov This high affinity suggests that DHM6G is a significant contributor to the μ-opioid mediated effects of dihydrocodeine. nih.gov

Compared to its parent compounds, this compound exhibits a slightly altered affinity for the delta (δ)-opioid receptor. General findings for 6-glucuronide metabolites of opioids, including those of morphine, codeine, and dihydrocodeine, indicate a slight increase in affinity for the δ-receptor. clinpgx.orgunimelb.edu.au This modification in binding profile leads to a decreased selectivity for μ-receptors over δ-receptors for the 6-glucuronide metabolites when compared to their parent opioids. clinpgx.org

The glucuronidation at the 6-position has a distinct effect on the binding affinity of this compound for the kappa (κ)-opioid receptor. Research consistently shows that this structural modification reduces the affinity for κ-receptors. clinpgx.orgunimelb.edu.au Specifically, both dihydrocodeine-6-O-glucuronide and dihydromorphine-6-O-glucuronide have markedly lower affinities for the κ-receptor compared to their respective parent compounds. nih.gov This reduction in kappa affinity contributes to an increased selectivity for μ-receptors over κ-receptors. clinpgx.orgunimelb.edu.au

The binding profile of DHM6G is best understood in comparison to its metabolic precursors and related compounds. The parent drug, dihydrocodeine, has a relatively low affinity for the μ-opioid receptor. nih.gov Its O-demethylation via the CYP2D6 enzyme produces dihydromorphine, which has a significantly higher affinity for the μ-receptor. nih.govresearchgate.net

Glucuronidation at the 6-position to form DHM6G maintains this high μ-receptor affinity. nih.gov In contrast, this modification decreases affinity for the κ-receptor while slightly increasing it for the δ-receptor. nih.govclinpgx.org This profile is broadly similar to that of morphine and its metabolite, morphine-6-glucuronide (B1233000) (M6G), where M6G retains high μ-receptor affinity and is a potent analgesic. nih.govnih.govnih.gov The high affinity of both dihydromorphine and DHM6G for the μ-receptor suggests they are key mediators of the pharmacological effects attributed to dihydrocodeine. nih.gov

Compoundμ-Receptor Affinityδ-Receptor Affinityκ-Receptor AffinityReference
DihydrocodeineLow (Ki ~0.3 μmol/l)Low (Ki ~5.9 μmol/l)Moderate nih.gov
DihydromorphineHigh (>70x Dihydrocodeine)Higher than DihydrocodeineHigher than Dihydrocodeine nih.gov
Dihydromorphine-6-β-D-glucuronideHigh (similar to Dihydromorphine)Slightly Increased vs. ParentReduced vs. Parent nih.govclinpgx.org
MorphineHighModerateModerate clinpgx.orgnih.gov
Morphine-6-glucuronideHigh (similar to Morphine)Slightly Increased vs. MorphineReduced vs. Morphine clinpgx.orgnih.gov

Agonist Efficacy and Signal Transduction Mechanisms

Opioid receptors, including the μ, δ, and κ subtypes, are members of the G-protein coupled receptor (GPCR) superfamily. mdpi.com Upon an agonist binding to the receptor, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated intracellular Gα subunit. nih.gov This event leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer, initiating downstream signaling cascades that produce the opioid's pharmacological effects. mdpi.comnih.gov

A key method for quantifying the ability of a compound to activate a GPCR is the [35S]GTPγS binding assay. researchgate.net This functional assay measures the level of G-protein activation by an agonist. [35S]GTPγS is a non-hydrolyzable analog of GTP that, when incorporated, results in a persistent activation signal. The amount of radiolabel incorporated into cell membranes expressing the receptor of interest is proportional to the agonist's efficacy.

Efficacy as a Mu-Opioid Receptor Agonist

Binding Affinities (Ki) at the Mu-Opioid Receptor
CompoundKi (μmol/l)Relative Affinity vs. Dihydrocodeine
Dihydrocodeine0.31x
Dihydromorphine<0.0043 (Implied)>70x
Dihydromorphine-6-O-glucuronide<0.0043 (Implied)>70x

Data derived from pharmacology studies on dihydrocodeine and its metabolites. drugbank.com

Distinct Opioid Receptor Mechanisms

The pharmacological actions of dihydromorphine and its derivatives, including DHM6G, are mediated by mu-opioid receptor mechanisms that are demonstrably distinct from those of morphine. nih.govresearchgate.net This distinction is surprising given the minor structural difference, which consists only of the reduction of the 7,8-double bond present in morphine. nih.gov Evidence from antagonist sensitivity profiles, molecular-level receptor mapping, and cross-tolerance studies collectively indicates that these compounds interact with different receptor populations or activate unique downstream signaling pathways compared to morphine. nih.govresearchgate.net

Differentiation from Morphine-Mediated Receptor Activation

A primary line of evidence differentiating the receptor mechanisms of dihydromorphine and its analogs from morphine comes from tolerance studies. In mouse models where high tolerance to morphine has been established, dihydromorphine and its derivatives retain their analgesic activity. nih.govresearchgate.net This finding of incomplete cross-tolerance suggests that the receptor systems or subtypes mediating their effects are not identical to those activated by morphine. nih.govresearchgate.net The mechanisms of action for dihydromorphine compounds appear to be more analogous to those of heroin and morphine-6-beta-glucuronide (M6G), another active metabolite known to possess a distinct pharmacological profile from its parent drug. nih.govresearchgate.net

Antagonist Sensitivity Profiles (e.g., 3-O-Methylnaltrexone)

The distinct nature of the receptor interactions is further clarified by antagonist sensitivity profiles. The analgesic effects of dihydromorphine and its acetylated analogs are antagonized by 3-O-methylnaltrexone. nih.govresearchgate.net Critically, the dose of 3-O-methylnaltrexone that effectively blocks dihydromorphine's action is inactive against the analgesia produced by morphine. nih.govresearchgate.net This differential sensitivity provides strong pharmacological evidence that morphine and dihydromorphine-related compounds mediate their analgesic effects through separate mu-opioid receptor mechanisms. nih.govresearchgate.net While both compounds are sensitive to mu-selective antagonists like naloxonazine, the specific response to 3-O-methylnaltrexone serves as a key differentiator. nih.gov

Differential Antagonist Sensitivity
AgonistAntagonism by 3-O-Methylnaltrexone (at doses inactive vs. Morphine)
MorphineNo
Dihydromorphine & AnalogsYes
Morphine-6-beta-glucuronideYes

Summary of findings from pharmacological studies differentiating mu-opioid agonist mechanisms. nih.govresearchgate.net

Molecular Level Receptor Discrimination (e.g., Antisense Mapping of MOR-1 Exons)

At the molecular level, the distinct mechanisms are supported by antisense mapping studies of the mu-opioid receptor gene, MOR-1. nih.govresearchgate.net This technique uses oligodeoxynucleotides to target and block the expression of specific exons, thereby preventing the formation of corresponding receptor splice variants. Research has shown that antisense oligodeoxynucleotides targeting exon 2 of the MOR-1 gene effectively decrease the analgesic effects of dihydromorphine and its derivatives. nih.govresearchgate.net In contrast, an antisense probe directed against exon 1, which successfully blocks morphine-induced supraspinal analgesia, has no effect on the analgesia produced by dihydromorphine. nih.govresearchgate.netnih.gov

These results strongly suggest that morphine and dihydromorphine mediate their effects through different splice variants of the MOR-1 receptor. nih.govresearchgate.netnih.gov Specifically, morphine's primary analgesic actions are linked to a receptor variant containing exon 1, while the actions of dihydromorphine and, by extension, DHM6G, are dependent on a splice variant that includes exon 2. nih.govresearchgate.net This aligns with findings for M6G, whose actions are blocked by antisense probes for exons 2 and 3, indicating it also acts through a novel MOR-1 splice variant distinct from the one primarily targeted by morphine. nih.gov

Structure Activity Relationship Sar Studies of Dihydromorphine 6 Beta D Glucuronide and Analogues

Impact of Glucuronidation at the C6 Position on Opioid Activity

Glucuronidation, the attachment of a glucuronic acid moiety, is a major metabolic pathway for many opioids. The position of this conjugation significantly alters the pharmacological profile of the parent molecule.

In the case of dihydromorphine and the closely related morphine, glucuronidation of the 6-hydroxyl group generally maintains or even enhances affinity for the µ-opioid receptor (MOR), while altering selectivity across different opioid receptor subtypes. nih.govunimelb.edu.au Studies on guinea-pig brain homogenates have shown that the glucuronidation of the 6-hydroxyl group on compounds like morphine, codeine, or dihydrocodeine does not negatively affect their affinity for µ-receptors. nih.govunimelb.edu.au In contrast, substitution at the phenolic 3-hydroxyl group typically leads to a decrease in binding at all opioid receptors. nih.govunimelb.edu.au

Specifically for 6-glucuronidated metabolites, research indicates a slight increase in affinity for δ-receptors and a reduced affinity for κ-receptors. nih.govunimelb.edu.au This shift results in decreased selectivity for µ-receptors over δ-receptors, but an increased selectivity for µ-receptors over κ-receptors. nih.govunimelb.edu.au This demonstrates that chemical changes at the 3- and 6-positions of the morphinan (B1239233) skeleton independently influence the affinity for different opioid receptor subtypes. nih.govunimelb.edu.au Morphine-6-glucuronide (B1233000) (M6G), a close analogue of DHM6G, is a pharmacologically active metabolite of morphine and has been shown to possess strong opioid activity, which differs from that of its parent compound. researchgate.net

Role of the 7,8-Double Bond Reduction in Structure-Activity Profile

The reduction of the 7,8-double bond in the C-ring of the morphinan scaffold, which converts morphine-like structures into dihydromorphine-like structures, has a significant impact on the structure-activity profile. This modification generally leads to an increase in agonist activity. nih.gov

Studies evaluating a series of morphine-6-glucuronide analogues found that saturation of the 7,8-double bond consistently increased agonism compared to the parent compound with the double bond. nih.gov This suggests that the increased flexibility or altered conformation of the C-ring in the dihydro- series is favorable for µ-opioid receptor interaction and activation.

Pharmacological characterization of dihydromorphine and its derivatives shows that despite the minor structural difference from morphine (only the reduction of the 7,8-double bond), their actions can be clearly distinguished. nih.gov Dihydromorphine and its acetylated derivatives are highly selective and potent µ-opioids. nih.gov Their analgesic actions are mediated by different µ-opioid receptor mechanisms than those of morphine, and they appear to be more similar to the mechanisms of heroin and morphine-6-beta-glucuronide. nih.gov This is supported by findings where antisense oligodeoxynucleotides targeting a specific part of the µ-opioid receptor gene (exon 2) reduced the analgesic effects of dihydromorphine and its derivatives but not morphine. nih.gov Conversely, an antisense targeting a different region (exon 1) that blocked morphine analgesia was ineffective against the dihydromorphine compounds. nih.gov

Modifications and Derivatization Strategies

To explore and optimize the pharmacological properties of morphinan-6-glucuronides, various modifications and derivatization strategies have been employed, targeting different parts of the molecule.

Replacing the 6-hydroxyl or 6-glucuronide group with other substituents has been a key strategy. Research has shown that 6β-aminomorphinan derivatives exhibit a high affinity for opiate receptors. nih.govrsc.org Based on this, novel 6β-heteroarylamidomorphinanes were synthesized and evaluated. nih.govrsc.org In vitro receptor binding studies of these compounds revealed moderate selectivity for the µ-opioid receptor. rsc.org When administered to mice, some of these compounds demonstrated analgesic potency comparable to morphine and exhibited a long-lasting analgesic response. nih.govrsc.org This indicates that substituting the 6-position with an acylamino group is a viable strategy for developing potent opioid agonists.

The O-glycosidic bond linking the glucuronide to the opioid scaffold can be susceptible to cleavage by β-glucuronidase enzymes in the body. To improve metabolic stability, researchers have synthesized analogues with more robust linkages. A series of 6-beta-thiosaccharide analogues of morphine-6-glucuronide (M6G) and codeine-6-glucuronide (B1240514) (C6G) were created, where the oxygen atom of the glycosidic bond is replaced by a sulfur atom. nih.gov

These thiosaccharide analogues were evaluated for their binding affinity at µ, δ, and κ opioid receptors. Several compounds in the morphine thiosaccharide series showed a 1.5- to 2.4-fold higher affinity for the µ-receptor than M6G itself, although they were generally less selective. nih.gov Functional assays confirmed that some of these analogues were full µ-agonists, while others were partial agonists. nih.gov The S-glycoside linkage is known to have greater in vivo stability compared to O-glycosides, making these analogues promising candidates for further development. researchgate.net

Substitutions at various positions on the morphinan-6-glucuronide scaffold can fine-tune the compound's binding selectivity for the different opioid receptor subtypes (µ, δ, κ).

N-Substituent: Variations in the substituent on the nitrogen atom (N-17) significantly affect activity. Replacing the N-methyl group with a hydrogen atom (normorphine derivatives) leads to reduced agonism. nih.gov Introducing larger groups traditionally associated with antagonist activity, such as N-allyl or N-(cyclopropyl)methyl, can confer antagonistic properties to the molecule. nih.gov

Carbohydrate Moiety: The nature of the carbohydrate residue at the C6 position is critical. Studies have shown that potent agonism is generally retained only with 6β-glucoside or 6β-glucuronide residues. nih.gov Other modified carbohydrate structures tend to be less active or may even exhibit antagonist properties. nih.gov

O(3)-Substituent: As previously mentioned, modification at the O(3) position, such as methylation in codeine and its derivatives, typically reduces binding affinity at opioid receptors compared to the free phenolic hydroxyl group found in morphine derivatives. nih.govunimelb.edu.au

These findings underscore the modular nature of the morphinan scaffold, where specific substitutions at key positions can systematically alter the compound's affinity and selectivity profile.

Quantitative Structure-Activity Relationship (QSAR) Approaches in Opioid Glucuronides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov In the field of opioid research, QSAR models have been developed to predict the binding affinity of ligands to various opioid receptors. nih.govkcl.ac.uk

While much of the existing QSAR work has focused on parent opioid compounds like fentanyl analogues, the principles are applicable to their metabolites, including glucuronides. nih.govkcl.ac.uk These models use advanced machine learning algorithms and chemical descriptors to correlate specific structural features with biological activity. nih.gov For instance, a QSAR model might identify the partial atomic charges on specific atoms or the 13C-NMR chemical shifts as being predictive of reactivity or binding affinity. nih.gov

Recently, dual-state QSAR models have been developed to differentiate between agonists and antagonists at the µ-opioid receptor. digitellinc.com These models predict the binding affinity of a ligand to both the active and inactive states of the receptor, with the difference in affinity used to estimate the ligand's efficacy (i.e., its ability to activate the receptor). digitellinc.com Such advanced QSAR approaches could be applied to a series of opioid glucuronides to predict their agonist/antagonist character and binding potency, thereby facilitating the rational design of new analogues with desired pharmacological profiles. digitellinc.com

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Dihydromorphine 6 Beta D Glucuronide

Absorption and Distribution in Animal Models

Blood-Brain Barrier Penetration Mechanisms (e.g., Carrier-Mediated Transport)

Dihydromorphine-6-Beta-D-glucuronide (DHM-6-G), an active metabolite, displays noteworthy characteristics regarding its ability to cross the blood-brain barrier (BBB). Despite its hydrophilic nature, which would typically limit passage, evidence suggests the involvement of specific carrier-mediated transport systems.

Studies have indicated that the glucose transporter GLUT-1 may play a role in the transport of DHM-6-G across the BBB. This is supported by findings where the brain uptake of structurally similar compounds, like morphine-6-glucuronide (B1233000) (M6G), was significantly decreased when co-perfused with D-glucose, which saturates the GLUT-1 transporter. nih.govspringermedizin.de This suggests that DHM-6-G might utilize this pathway to enter the central nervous system. nih.govspringermedizin.de

Additionally, a digoxin-sensitive transporter, potentially an organic anion-transporting polypeptide (OATP), is thought to be involved in the transport of M6G, and by extension possibly DHM-6-G, across the BBB. springermedizin.denih.gov Research has shown that co-perfusion with digoxin (B3395198) can decrease the uptake of these glucuronide metabolites into the brain. nih.gov However, it's important to note that the transport capacity of these systems for M6G, and likely DHM-6-G, is considered to be weak. springermedizin.denih.gov

Interestingly, the efflux transporter P-glycoprotein (P-gp), which often limits the brain penetration of many drugs, does not appear to be significantly involved in the transport of M6G, a close structural analog of DHM-6-G. nih.gov Similarly, the multidrug resistance-associated protein 1 (MRP1) has also been ruled out as a major player in its transport at the BBB. nih.gov

Tissue Distribution Studies in Rodent and Other Preclinical Species

Preclinical studies in animal models, primarily rodents, have provided insights into the tissue distribution of dihydromorphine and its metabolites. Following administration of dihydrocodeine, its metabolite dihydromorphine is formed, which is then further metabolized to DHM-6-G.

In rats, studies have shown that after the administration of related compounds, the resulting glucuronide metabolites are detected in various tissues. For instance, after morphine administration, its active metabolite M6G is found in the brain's extracellular fluid, reaching concentrations that contribute to its analgesic effect. nih.gov Although specific quantitative data on DHM-6-G tissue distribution is limited, the behavior of the structurally similar M6G provides a valuable reference.

The distribution of opioid receptors, to which DHM-6-G binds, also varies across species and brain regions, which can influence the localized effects of the compound. For example, the proportions of mu, delta, and kappa-opioid binding sites differ between guinea pigs, rabbits, and rats. nih.gov This variation in receptor distribution could lead to species-specific differences in the pharmacological response to DHM-6-G.

Elimination Pathways and Excretion Mechanisms

The elimination of this compound is primarily governed by glucuronidation and subsequent renal excretion. Glucuronidation is a major metabolic pathway for many opioids, including the parent compound of DHM-6-G, dihydromorphine. nih.gov This process, catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, conjugates the drug with glucuronic acid, forming a more water-soluble metabolite that is readily excreted from the body. nih.gov

In preclinical models, such as dogs, the primary urinary metabolite of dihydrocodeine (which is metabolized to dihydromorphine and then DHM-6-G) is dihydrocodeine glucuronide, accounting for a significant percentage of the administered dose. nih.gov This indicates that glucuronidation is a key step in the clearance of these compounds. The resulting glucuronide metabolites, including DHM-6-G, are then primarily excreted through the kidneys into the urine. wikipedia.orgfrontiersin.org

The involvement of specific transporters in the renal excretion of glucuronide metabolites has been identified. Organic anion transporters (OATs) in the kidneys play a role in the transport of these conjugates from the blood into the urine. frontiersin.org

Comparative Pharmacokinetics with Dihydrocodeine and Morphine in Preclinical Models

The pharmacokinetic profile of this compound is intrinsically linked to its precursors, dihydrocodeine and dihydromorphine, as well as being comparable to the well-studied metabolite, morphine-6-glucuronide (M6G).

Dihydrocodeine is metabolized to dihydromorphine via the CYP2D6 enzyme, and dihydromorphine is then glucuronidated to form DHM-6-G. nih.govnih.gov The formation of dihydromorphine from dihydrocodeine is considered a minor metabolic pathway. hodsdon.com Studies in dogs have shown that after oral administration of dihydrocodeine, plasma concentrations of the parent drug are significantly lower than after intramuscular administration, suggesting a substantial first-pass effect in the liver where much of the metabolism, including glucuronidation, occurs. nih.gov

When compared to morphine, DHM-6-G's structural analog M6G exhibits significantly lower permeability across the blood-brain barrier. researchgate.net In rats, the brain uptake of M6G was found to be 32-fold lower than that of morphine. researchgate.net Despite this, M6G that does enter the brain can accumulate in the extracellular fluid and contribute significantly to analgesia. nih.gov

The affinity of dihydromorphine and its 6-O-glucuronide metabolite for the mu-opioid receptor is substantially greater than that of the parent compound, dihydrocodeine. nih.govresearchgate.net This highlights the pharmacological importance of the metabolic conversion to these active forms.

In Vivo Pharmacological Effects in Animal Models (e.g., Analgesic Activity Research)

Studies have demonstrated that the analgesic actions of dihydromorphine and its derivatives are distinct from those of morphine, suggesting they may interact with mu-opioid receptors in a different manner. researchgate.netnih.gov For instance, the analgesic effects of dihydromorphine are antagonized by 3-O-methylnaltrexone, similar to heroin and M6G, but unlike morphine. researchgate.netnih.gov

Furthermore, dihydromorphine and its analogs have been shown to retain their analgesic activity in mouse models of morphine tolerance, indicating incomplete cross-tolerance between these compounds and morphine. researchgate.netnih.gov This suggests a potential therapeutic advantage in situations where tolerance to morphine has developed.

Assessment of Potency in Pain Models

The analgesic potency of this compound and its parent compounds has been evaluated in various animal pain models. The conversion of dihydrocodeine to dihydromorphine, and subsequently to DHM-6-G, is crucial for its analgesic activity, as dihydromorphine exhibits a much higher affinity for opioid receptors than dihydrocodeine itself. nih.govresearchgate.net

In studies with rats, the structurally similar M6G has been shown to be a highly potent analgesic. nih.gov When administered intracerebroventricularly, bypassing the blood-brain barrier, M6G is significantly more potent than morphine in both the tail immersion test and the formalin test. nih.gov For example, in the tail immersion test, M6G was found to be 145-200 times more potent than morphine. nih.gov Subcutaneously administered M6G also demonstrates potent analgesic effects. jst.go.jp

While direct potency data for DHM-6-G in specific pain models is not as extensively documented as for M6G, the high affinity of dihydromorphine and its 6-O-glucuronide for the mu-opioid receptor suggests a significant contribution to analgesia. nih.govresearchgate.net The analgesic effects observed after dihydrocodeine administration are attributed in part to these active metabolites. hodsdon.com

Studies on Opioid Tolerance and Cross-Tolerance Profiles

Extensive literature searches did not yield specific preclinical studies detailing the development of tolerance to this compound or its cross-tolerance profile with other opioids. The majority of available research focuses on its parent compounds, dihydromorphine and morphine-6-beta-d-glucuronide.

However, some studies on dihydromorphine provide inferential insights. Research indicates that dihydromorphine and its acetylated analogs exhibit incomplete cross-tolerance in animal models that have developed tolerance to morphine. nih.gov This suggests that the analgesic effects of dihydromorphine are mediated through mu-opioid receptor mechanisms that are distinct from those activated by morphine. nih.gov

Furthermore, these studies suggest that the receptor mechanisms of dihydromorphine are more analogous to those of heroin and morphine-6-beta-glucuronide. nih.gov This similarity implies that patterns of tolerance and cross-tolerance observed with morphine-6-beta-glucuronide might share characteristics with this compound. Nevertheless, without direct experimental evidence, this remains a point of scientific conjecture.

Due to the absence of specific data from preclinical investigations, a detailed analysis of the opioid tolerance and cross-tolerance profiles of this compound, including quantitative data on analgesic efficacy shifts, cannot be provided at this time. Further research is required to fully characterize these crucial pharmacodynamic aspects of this specific compound.

Advanced Research Methodologies and Experimental Models in Dihydromorphine 6 Beta D Glucuronide Research

In Vitro Cellular and Tissue Models for Receptor Characterization

In vitro models provide a controlled environment, isolated from the complexities of a whole organism, to meticulously characterize the interaction of Dihydromorphine-6-Beta-D-glucuronide with its molecular targets. These models are fundamental for determining receptor binding affinity, selectivity, and the subsequent cellular responses.

Receptor binding assays are a primary tool used to establish the pharmacological profile of a compound. For structurally related molecules like dihydromorphine and its derivatives, these assays have demonstrated a high selectivity for mu-opioid receptors. nih.gov Such studies typically involve incubating the compound with cell membranes or tissue homogenates expressing specific receptor types and measuring the displacement of a radiolabeled ligand to determine binding affinity.

Tissue microsomes, particularly from the liver, kidney, and intestine, serve as another critical in vitro model. mdpi.com These preparations contain a high concentration of drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. By conducting reactions with microsomes in the presence of necessary cofactors like uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), researchers can study the formation of glucuronide metabolites and identify the specific UGT isoforms involved. mdpi.com

Cultured cell lines that are genetically engineered to express specific opioid receptors or transporter proteins offer a more dynamic system. These cellular models allow for the investigation of downstream signaling pathways activated upon receptor binding and can be used to study how the compound is transported across cellular membranes. mdpi.com

Model TypePrimary ApplicationKey Information Yielded
Receptor Binding AssaysCharacterizing compound-receptor interactionBinding affinity (Ki), receptor selectivity (e.g., mu, delta, kappa)
Tissue Microsomes (e.g., Liver, Kidney)Studying metabolic pathwaysIdentification of key metabolizing enzymes (e.g., UGT isoforms), rate of metabolite formation
Engineered Cell LinesInvestigating cellular response and transportActivation of signaling cascades, transporter protein interaction, membrane permeability

Electrophysiological Recording Techniques for Neuronal Activity Analysis

Electrophysiological techniques are employed to directly measure the electrical activity of neurons, providing unparalleled insight into how this compound modulates neural circuit function. These methods can be applied in both in vivo (in a living organism) and in vitro (in tissue slices) preparations.

In vivo electrophysiology involves implanting microelectrodes or silicon-based probes into specific brain regions of an animal model. nih.gov This allows for the recording of action potentials from single neurons or the collective activity of neuronal populations (local field potentials) in real-time. nih.govuconn.edu By monitoring changes in neuronal firing rates and patterns before and after the administration of the compound, researchers can map its excitatory or inhibitory effects throughout the brain.

In vitro slice electrophysiology offers a more isolated system. Thin slices of brain tissue containing intact local circuits are kept viable in a recording chamber. This allows for patch-clamp recordings from individual neurons to precisely measure changes in membrane potential, synaptic currents, and ion channel activity in response to the direct application of the compound. This technique is crucial for dissecting the specific synaptic and cellular mechanisms underlying the compound's effects on neuronal communication.

TechniquePreparationPrimary MeasurementResearch Application
Single-Unit RecordingIn VivoAction potentials (spikes) from individual neuronsDetermine effects on neuronal firing rate and pattern in specific brain regions.
Local Field Potential (LFP) RecordingIn VivoSynchronized activity of a local neuronal populationAssess effects on network oscillations and information processing.
Patch-Clamp RecordingIn Vitro Brain SlicesMembrane potential and ionic currents of a single neuronAnalyze direct effects on ion channels, synaptic transmission, and excitability.

Microdialysis Techniques for Brain Extracellular Fluid Analysis

In vivo microdialysis is a powerful technique used to sample and measure the concentration of endogenous neurochemicals and administered compounds directly from the brain extracellular fluid (ECF) of awake and behaving animals. nih.govrsc.org This method provides critical information about a compound's ability to cross the blood-brain barrier and its pharmacokinetic profile within the central nervous system.

The procedure involves the stereotaxic implantation of a small, semi-permeable dialysis probe into a target brain region. nih.gov The probe is then perfused at a slow, constant rate with a physiological solution, such as Ringer's solution. nih.gov Substances present in the ECF diffuse across the probe's membrane into the perfusion fluid (dialysate), which is collected at regular intervals for analysis, often using high-performance liquid chromatography (HPLC) or mass spectrometry. nih.govrsc.org

Studies on the structurally similar compound Morphine-6-glucuronide (B1233000) (M6G) have demonstrated the utility of this technique. Despite its low permeability across the blood-brain barrier, microdialysis revealed that M6G reaches significantly elevated and sustained concentrations within the brain ECF. nih.gov Research findings suggest that while morphine readily enters brain cells, M6G remains almost exclusively in the extracellular space. nih.gov This "trapping" phenomenon makes the compound durably available to bind with opioid receptors located on the cell surface. nih.gov

CompoundRelative Concentration in Brain ECF vs. Intracellular Space (ICS)Implication
MorphineLevels are approximately 4 times higher in ICS than in ECF. nih.govCompound readily enters brain cells.
Morphine-6-glucuronide (M6G)Levels are approximately 125 times higher in ECF than in ICS. nih.govCompound is largely restricted to the extracellular fluid, leading to high local concentrations at receptor sites.

Gene Editing and Knockout Models for Receptor and Enzyme Research

Genetic engineering, particularly through the use of knockout animal models and gene-editing technologies like CRISPR/Cas9, provides definitive tools for identifying the specific receptors and enzymes that mediate the effects of this compound in vivo. belmont.edu

Knockout mice are genetically modified animals in which a specific gene—for example, the gene encoding the mu-opioid receptor (Oprm1)—has been inactivated or "knocked out". nih.govnih.gov By administering the compound to these animals and observing whether its typical effects are absent, researchers can confirm the critical role of that specific receptor. If a compound has no effect in a mu-receptor knockout mouse, it provides conclusive evidence that its actions are mediated through that receptor subtype. nih.gov

More targeted genetic techniques, such as the use of antisense oligodeoxynucleotides, can differentiate the roles of specific receptor splice variants. Research on the parent compound dihydromorphine has shown that its analgesic action is blocked by antisense oligodeoxynucleotides targeting exon 2 of the mu-opioid receptor gene. nih.gov In contrast, morphine's analgesia is blocked by antisense targeting exon 1. nih.gov This powerful approach demonstrates that even structurally similar compounds can engage distinct receptor isoforms, a level of detail unattainable with classical pharmacology alone.

Furthermore, knock-in models, where a gene is modified to include a tag (e.g., a fluorescent protein), allow for the visualization of receptor distribution, trafficking, and regulation in response to compound administration, offering further layers of mechanistic insight. frontiersin.org

Genetic ToolMechanismKey Finding for Dihydromorphine vs. Morphine nih.gov
Antisense Oligonucleotide (Exon 1 of MOR-1)Prevents the translation of a specific gene splice variant.Effectively decreased morphine analgesia; was inactive against dihydromorphine analgesia.
Antisense Oligonucleotide (Exon 2 of MOR-1)Prevents the translation of a different gene splice variant.Effectively decreased dihydromorphine analgesia; did not affect morphine analgesia.
Receptor Knockout Mouse (e.g., Oprk1 KO)Complete inactivation of the gene for a specific receptor.Used to determine if a compound's effects are mediated by the kappa-opioid receptor.

Future Research Directions and Unanswered Questions

Investigation of Post-Translational Modifications and Receptor Trafficking

The function and fate of opioid receptors are intricately regulated by post-translational modifications (PTMs), including phosphorylation, glycosylation, ubiquitination, and palmitoylation. nih.govnih.govresearchgate.net These modifications play a pivotal role in receptor desensitization, internalization (trafficking), recycling, and downstream signaling cascades. nih.govfrontiersin.org For instance, agonist-induced phosphorylation of the µ-opioid receptor is a key step leading to its internalization and subsequent desensitization or recycling. nih.gov

Currently, there is a significant gap in our understanding of how DHM6G influences these processes. Future research should focus on whether DHM6G induces a unique pattern of opioid receptor phosphorylation compared to other agonists like morphine or its parent compound. Investigating the downstream consequences of DHM6G binding, such as the recruitment of β-arrestins and the subsequent trafficking of the receptor, is also essential. nih.gov Elucidating these mechanisms will provide valuable insights into the potential for tolerance and dependence associated with DHM6G and could pave the way for developing biased agonists that favor analgesic signaling pathways over those leading to adverse effects.

Development of Advanced Computational Models for Structure-Activity Prediction

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, has become an indispensable tool in modern drug discovery. researchgate.netmdpi.com These in silico methods allow for the prediction of a compound's biological activity based on its chemical structure, thereby guiding the synthesis of more potent and selective molecules. researchgate.net

For DHM6G and related compounds, the development of sophisticated computational models could accelerate the identification of novel derivatives with improved pharmacological properties. Future research in this area should focus on creating and validating robust QSAR models that can accurately predict the binding affinities and functional activities of novel dihydromorphine analogs at various opioid receptor subtypes. researchgate.netmdpi.com Molecular docking simulations, utilizing high-resolution crystal structures of opioid receptors, can provide detailed insights into the specific molecular interactions that govern the binding of DHM6G. mdpi.com These models can help to explain the observed differences in potency and efficacy between DHM6G and other opioids and can guide the rational design of new chemical entities.

Exploration of Dihydromorphine-6-Beta-D-glucuronide in Poly-Pharmacology Studies

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of poly-pharmacology, which acknowledges that many drugs exert their therapeutic effects by interacting with multiple targets. plos.org For example, some opioids have been shown to interact with the nociceptin (B549756) receptor, cannabinoid receptors, or monoamine transporters, in addition to the classical opioid receptors. plos.org These multi-target interactions can lead to synergistic analgesic effects or a reduction in side effects.

The poly-pharmacological profile of DHM6G remains largely unexplored. Future research should systematically evaluate the activity of DHM6G across a broad range of clinically relevant receptors and transporters. plos.org This could reveal unexpected therapeutic opportunities or potential drug-drug interactions. For instance, an interaction with monoamine transporters could suggest a potential utility in neuropathic pain states, similar to tramadol (B15222) and tapentadol. plos.org A comprehensive understanding of DHM6G's target profile is essential for its potential development as a therapeutic agent.

Research into Species-Specific Differences in Opioid Glucuronide Pharmacology

Significant species-specific differences exist in the metabolism and pharmacology of opioids. jst.go.jpnih.govmdpi.com The formation of glucuronide metabolites, in particular, can vary substantially between different animal models and humans. jst.go.jpnih.gov For example, the ratio of morphine-3-glucuronide (B1234276) to morphine-6-glucuronide (B1233000) produced in the urine differs markedly between species such as guinea pigs, rabbits, mice, and rats. jst.go.jp

Q & A

Q. What is the pharmacological significance of Dihydromorphine-6-Beta-D-glucuronide in opioid research?

this compound (DHM6G) is a metabolite structurally analogous to morphine-6-glucuronide (M6G), a potent µ-opioid receptor agonist. Studies suggest glucuronide metabolites like M6G contribute significantly to the analgesic effects of parent opioids (e.g., morphine) due to their higher receptor affinity and efficacy . For example, M6G accounts for >85% of morphine’s analgesic effect across multiple administration routes, with renal function critically influencing its accumulation and activity . Researchers should prioritize pharmacokinetic profiling of DHM6G, including receptor-binding assays and in vivo potency comparisons to morphine and other metabolites.

Q. How can researchers differentiate this compound from related glucuronides in analytical workflows?

DHM6G can be distinguished using LC-MS/MS with targeted ion transitions or via reference standards (e.g., Dihydromorphine-6-D-glucuronide.hydrate ). Chromatographic separation parameters (e.g., column chemistry, gradient elution) must be optimized to resolve structurally similar glucuronides, such as the 3- and 6-isomers. Conformational analysis (e.g., NMR or molecular dynamics simulations) may further clarify structural differences impacting receptor interactions .

Q. What methodologies are recommended for synthesizing and purifying this compound?

Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B7) or chemical conjugation under controlled pH and temperature. Purification requires reversed-phase HPLC or solid-phase extraction to isolate DHM6G from unreacted precursors and byproducts. Purity validation should include mass spectrometry (≥95% purity) and chiral chromatography to confirm β-D-configuration .

Advanced Research Questions

Q. How do conformational dynamics of DHM6G influence its blood-brain barrier (BBB) penetration and receptor binding?

Glucuronides like DHM6G exhibit "molecular chameleon" behavior, adopting folded conformations in lipid-rich environments (e.g., BBB membranes) and extended conformations in aqueous media . Force-field and quantum mechanical calculations suggest folded forms mask polar groups, enhancing lipophilicity and BBB permeability. Advanced studies should combine molecular modeling with in vitro BBB models (e.g., PAMPA or co-cultured endothelial cells) to quantify passive diffusion and active transport mechanisms.

Q. What experimental strategies resolve discrepancies in reported receptor-binding affinities of opioid glucuronides?

Contradictions in µ-opioid receptor affinity data (e.g., M6G vs. morphine) may arise from assay conditions (e.g., cell membrane composition, pH) or metabolite stability. Researchers should:

  • Compare radioligand binding (e.g., [³H]-DAMGO displacement) in native vs. recombinant receptor systems.
  • Assess functional activity via cAMP inhibition or β-arrestin recruitment assays .
  • Control for glucuronide hydrolysis during experiments using enzyme inhibitors (e.g., β-glucuronidase inhibitors) .

Q. How does renal impairment impact the pharmacokinetic-pharmacodynamic (PK-PD) relationship of DHM6G?

Impaired renal function reduces glucuronide clearance, leading to accumulation and prolonged analgesic effects. PK-PD modeling in renally compromised animal models (e.g., bilateral nephrectomy) or humanized uridine diphosphate-glucuronosyltransferase (UGT) mice can clarify dose-response relationships. Key parameters include free CSF concentrations, receptor occupancy, and metabolite half-life .

Q. What are the limitations of current fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) in studying DHM6G metabolism?

Fluorogenic substrates are useful for quantifying β-glucuronidase activity but lack specificity for opioid glucuronides. Researchers should validate findings with isotopically labeled DHM6G (e.g., deuterated or ¹³C-labeled analogs) in tandem with LC-MS/MS to track hydrolysis kinetics and enzyme isoforms involved .

Methodological Considerations

  • Analytical Validation : Cross-validate glucuronide quantification across matrices (plasma, CSF, dried blood spots) using isotopically labeled internal standards to correct for matrix effects .
  • In Vivo vs. In Vitro Disconnects : Address discrepancies (e.g., higher in vitro receptor affinity vs. lower in vivo efficacy) by integrating physiologically based pharmacokinetic (PBPK) models that account for tissue distribution and metabolite interconversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.